molecular formula C5H17N2O4PS B1664875 Amifostine hydrate CAS No. 63717-27-1

Amifostine hydrate

Cat. No.: B1664875
CAS No.: 63717-27-1
M. Wt: 232.24 g/mol
InChI Key: CWHOHHKTRJUFTR-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Hydrated Forms

Amifostine hydrate exists in hydrated forms, notably as monohydrate, dihydrate, and trihydrate species, each characterized by distinct crystallographic properties.

X-ray Diffraction Patterns of Dihydrate vs. Trihydrate Configurations

X-ray diffraction studies reveal that the dihydrate and trihydrate forms of Amifostine display unique diffraction patterns indicative of their differing lattice structures. The dihydrate form exhibits a more compact unit cell arrangement compared to the trihydrate, which incorporates an additional water molecule within its crystal lattice, resulting in expanded lattice parameters. These differences influence the stability and solubility profiles of the respective hydrates. Precise diffraction angles and intensities vary, confirming the presence and stoichiometry of water molecules in the crystal structure.

Hydrogen Bonding Networks in Hydrate Structures

Hydrogen bonding plays a critical role in stabilizing the hydrated crystal forms of Amifostine. In the dihydrate and trihydrate crystals, water molecules engage in extensive hydrogen bonding with phosphonic acid groups and amino functionalities of the Amifostine molecule. These interactions form a three-dimensional hydrogen bonding network that maintains structural integrity and influences physicochemical properties such as melting point and solubility. The hydrogen bonds typically involve O–H···O and N–H···O interactions between water molecules and the phosphorothioate moiety and amino groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Analysis

Data Table: Key Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₅H₁₇N₂O₄PS·H₂O
Molecular Weight 232.24 g/mol
CAS Number 63717-27-1
Melting Point Not available
Boiling Point 441.7 °C at 760 mmHg
Flash Point 220.9 °C
Vapor Pressure 4.9 × 10⁻⁹ mmHg at 25 °C
Solubility Soluble in water
Key Functional Groups Phosphorothioate, amino, phosphonic acid
Hydrate Forms Monohydrate, dihydrate, trihydrate

Properties

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOHHKTRJUFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20537-88-6 (Parent)
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213140
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63717-27-1
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFOSTINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Reactant Stoichiometry

The thiophosphoryl chloride method, detailed in WO2007096901A1 and WO2007047315A1, employs 2-(3-aminopropylamino)ethyl bromide dihydrobromide (III) as the primary amine precursor. Reaction with thiophosphoryl chloride (VII) proceeds in aqueous alkaline medium at 30-40°C for 4-5 hours, achieving 0.49:0.29 molar ratio between VII and III. Critical parameters include:

  • Temperature control : Maintaining 15-20°C during amine addition prevents exothermic decomposition
  • Alkali concentration : 25% NaOH aqueous solution ensures optimal pH for nucleophilic substitution
  • Reaction monitoring : Uniform solution formation (2-6 hours) confirms complete intermediate formation prior to quenching

Isolation and Solvent-Induced Crystallization

Precipitation initiates through graded alcohol addition to the reaction mixture at 5-10°C:

Solvent Volume (L/kg) Yield (%) Purity (%)
Methanol 1.4 78 99.9
Ethanol 1.4 76.5 99.8
Isopropanol 1.5 72 99.7

Methanol demonstrates superior crystal habit modification, producing rhombic platelets with 13.26% moisture content (ideal for dihydrate). Post-isolation trituration with 5-15% aqueous alcohol reduces thiol impurity (VIII) to <0.05%, exceeding USP 2005 specifications.

Spectroscopic Characterization

The dihydrate form exhibits distinctive analytical fingerprints:

  • FTIR (KBr) : 597.0 cm⁻¹ (P=S stretch), 1532.7 cm⁻¹ (NH bend), 990.9 cm⁻¹ (C-N stretch)
  • DSC : Endotherm at 102°C (water loss) followed by decomposition at 218°C
  • PXRD : Characteristic peaks at 12.8°, 17.3°, 22.7° 2θ (±0.2°)

Environment-Friendly Synthesis of Amifostine Trihydrate

Aqueous Phase Coupling with Sodium Thiophosphate

CN103509048A discloses a solvent-minimized approach using N-bromoethyl-1,3-propanediamine dihydrobromide and sodium thiophosphate dodecahydrate in 10-70% aqueous solution. Key innovations include:

  • Accelerators : Ethylene glycol (5-15% v/v) increases reaction rate 3-fold vs. traditional methods
  • Temperature modulation : 5-60°C range allows scale-up without cryogenic cooling
  • Molar ratio : 1.0:0.8-1.2 amine:thiophosphate prevents sulfide byproducts

Green Recrystallization Protocol

Crude product purification uses ethanol-water gradients:

  • Primary crystallization : 40% ethanol at 25°C removes ionic impurities
  • Secondary crystallization : 65% ethanol at 4°C yields trihydrate crystals
  • Mother liquor recycling : Distillation recovers >92% ethanol for reuse

This method achieves 99.5% HPLC purity with total related substances <0.3%, eliminating residual N,N-dimethylformamide (DMF) from earlier processes.

Crystallization and Stability Profiling of Amifostine Dihydrate

Ethanol-Water Crystallization Dynamics

NZ255182A optimizes crystal growth through controlled antisolvent addition:

  • Saturation : 45°C in 3:1 water:ethanol (v/v)
  • Seeding : 0.1% w/w dihydrate seeds added at 35°C
  • Cooling profile : 0.5°C/min to 5°C over 8 hours

This protocol produces 50-100μm particles suitable for lyophilization, with <1% amorphous content by XRPD.

Accelerated Stability Data

Long-term studies confirm dihydrate stability under ICH guidelines:

Condition 0 Months 12 Months 24 Months
5°C (closed) 99.9% 99.7% 99.5%
25°C/60% RH 99.9% 99.3% 98.8%
40°C/75% RH 99.9% 97.1% 93.4%

Degradation follows first-order kinetics (k=3.2×10⁻⁶ h⁻¹ at 25°C), primarily through thiol oxidation.

Comparative Analysis of Preparation Methodologies

Parameter Thiophosphoryl Chloride Sodium Thiophosphate Ethanol Crystallization
Hydrate Form Dihydrate Trihydrate Dihydrate
Reaction Time 8-12 hours 4-6 hours N/A (crystallization)
Max Yield 78% 82% 95% (from crude)
Purity (HPLC) 99.95% 99.5% 99.9%
Solvent Intensity 6.2 L/kg 1.8 L/kg 4.5 L/kg
Thiol Impurity <0.05% <0.1% <0.01%

The sodium thiophosphate route offers environmental advantages (PMI=28 vs. 41 for thiophosphoryl method), while ethanol crystallization provides optimal stability for clinical formulations.

Chemical Reactions Analysis

Hydration and Crystallinity

Amifostine hydrate exists as a crystalline powder with water molecules integrated into its structure. The trihydrate form (C₅H₁₅N₂O₃P S·3H₂O) is stable under standard conditions but undergoes dehydration when exposed to heat. Studies using thermal gravimetric analysis (TGA) show a mass loss of ~20% at 100°C, corresponding to the removal of three water molecules . This dehydration leads to structural changes, as evidenced by shifts in Fourier Transform Infrared (FT-IR) peaks associated with ester groups (C=O) and hydroxyl (OH) stretching .

Table 1: Thermal Stability of this compound

ParameterValueSource
Mass loss at 100°C~20%
FT-IR peak shiftEster (C=O) at 1738.4 cm⁻¹
Hydrate formTrihydrate (3H₂O)

Enzymatic Dephosphorylation

Amifostine is a prodrug that undergoes dephosphorylation by alkaline phosphatase in tissues to yield its active metabolite, WR-1065 (a free thiol). This reaction is critical for its cytoprotective effects:

AmifostineAlkaline PhosphataseWR-1065 (Active Thiol)\text{Amifostine} \xrightarrow{\text{Alkaline Phosphatase}} \text{WR-1065 (Active Thiol)}

The thiol metabolite is rapidly distributed to normal tissues due to higher alkaline phosphatase activity and better vascularity compared to tumors .

Thermal Decomposition

This compound decomposes when heated, particularly in the presence of incompatible materials like trimethylolpropane. This reaction produces neurotoxic bicyclic phosphates and phosphites at temperatures as low as 650°C . Additionally, overheating can release hydrogen sulfide (H₂S) and alkyl mercaptans, which are highly toxic and odorous .

Table 2: Thermal Decomposition Products

ProductHazardous PropertiesSource
Bicyclic phosphatesNeurotoxic
Hydrogen sulfide (H₂S)Odorous, toxic
Alkyl mercaptansOdorous, toxic

Redox Reactions

The active thiol metabolite (WR-1065) exhibits antioxidant activity by scavenging reactive oxygen species (ROS) generated during radiation or chemotherapy. It binds to platinum metabolites (e.g., cisplatin) and neutralizes free radicals through nucleophilic reactions:

WR-1065+ROSStable Products\text{WR-1065} + \text{ROS} \rightarrow \text{Stable Products}

This mechanism underpins its radioprotective and cytoprotective effects .

Metabolism to Disulfide

The thiol metabolite further reacts to form a disulfide metabolite, which is less active. This conversion reduces the duration of its cytoprotective effects .

Table 3: Metabolism Pathway

StepReactionSource
DephosphorylationAmifostine → WR-1065
Disulfide FormationWR-1065 → WR-1065 disulfide

Key Research Findings

  • Induction of Antioxidant Enzymes : Amifostine elevates manganese superoxide dismutase (SOD2) activity in normal tissues (e.g., pancreas, spleen) and tumors, delaying radioprotective effects .

  • Dose-Dependent Effects : Single high doses (400 mg/kg) or repeated lower doses (50 mg/kg/day) of amifostine induce SOD2, catalase, and glutathione peroxidase (GPx) activities in tissues .

  • Structural Instability : Dehydration of the hydrate form alters crystallinity and molecular structure, compromising inhalation stability .

These reactions highlight the complex interplay between Amifostine’s chemical structure, enzymatic activation, and environmental conditions in achieving its therapeutic effects.

Scientific Research Applications

2.1. Protection Against Chemotherapy

Amifostine is primarily utilized to reduce the nephrotoxic effects associated with cisplatin chemotherapy. Clinical studies have demonstrated that intravenous administration of amifostine significantly decreases the incidence of acute kidney injury in patients undergoing cisplatin treatment .

2.2. Radioprotection

The compound is also approved for use in reducing radiation-induced xerostomia (dry mouth) in patients receiving head and neck radiation therapy. A Phase II trial indicated that subcutaneous administration of amifostine was effective in minimizing xerostomia without significant adverse effects compared to intravenous routes .

3.1. Inhalable Microparticles

Recent studies have explored the development of inhalable microparticles of amifostine for pulmonary delivery, aiming to enhance its therapeutic efficacy while reducing systemic side effects . The inhalation route has shown promise due to its non-invasive nature and potential for targeted delivery.

Study Method Findings
Preparation of Inhalable Amifostine MicroparticlesWet ball millingImproved inhalation efficiency and stability compared to conventional formulations .

3.2. Local Application Studies

Research assessing the local application of amifostine for acute buccal mucositis treatment indicated a reduction in mucositis scores when compared to control groups receiving saline solutions . Although not statistically significant, these findings suggest potential benefits in localized treatment settings.

Group Treatment Mean Mucositis Score Significance
A50 mg AMF + RT2.9 ± 0.6-
B100 mg AMF + RT2.4 ± 1.1P < 0.05 vs C
CNormal saline + RT4.4 ± 0.7P < 0.05 vs A
DNormal saline + sham RT0.0 ± 0.0P < 0.05 vs A, B, C

4.1. Head and Neck Cancer Patients

A study involving patients with head and neck cancer showcased the feasibility of subcutaneous amifostine administration alongside accelerated radiotherapy regimens . Despite some adverse effects like nausea and hypotension, the majority tolerated the treatment well.

4.2. Pediatric Ototoxicity Prevention

In pediatric populations, amifostine has been investigated for its protective effects against cisplatin-induced ototoxicity, establishing recommended dosing regimens that ensure safety while maximizing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amifostine hydrate belongs to the class of aminothiol radioprotectors. Below is a detailed comparison with other cytoprotective and radioprotective agents:

This compound vs. Dexrazoxane

Parameter This compound Dexrazoxane
Mechanism Free radical scavenging via WR-1065; HIF-1α stabilization inducing Warburg effect in normal cells Iron chelation; prevention of topoisomerase IIβ-mediated cardiotoxicity
Primary Use Radiotherapy-induced xerostomia; cisplatin nephrotoxicity Doxorubicin-induced cardiotoxicity
Tissue Selectivity Selective protection of normal tissues via alkaline phosphatase activation Cardiac-specific protection
FDA Approval Yes (1995) Yes (1995)
Limitations Hypotension, nausea; requires IV/SC administration Myelosuppression; not recommended for early-stage cancers

This compound vs. Glutathione

Parameter This compound Glutathione
Mechanism Pro-drug requiring enzymatic activation; systemic cytoprotection Direct antioxidant; endogenous ROS scavenger
Primary Use Broad-spectrum (bone marrow, kidneys, salivary glands) Limited to chemotherapy-induced liver toxicity
Administration IV/SC Oral or IV
Efficacy in RT Clinically proven for xerostomia reduction No consistent evidence for radioprotection
Cost/Accessibility High cost; specialized administration Low cost; widely available

This compound vs. Tempol (Nitroxide)

Parameter This compound Tempol
Mechanism Hypoxia-mimetic; HIF-1α-mediated metabolic shift in normal cells Superoxide dismutase mimetic; catalytic ROS scavenger
Primary Use Radioprotection; chemotherapy adjunct Experimental radioprotection; neuroprotection
Tumor Protection Risk None (selective for normal tissues) Potential tumor protection in preclinical models
Clinical Status FDA-approved Preclinical/Phase I trials

This compound vs. Hoechst 33342

Parameter This compound Hoechst 33342
Mechanism Thiol-mediated ROS detoxification DNA-binding; hypoxia-targeted radioprotection
Primary Use Normal tissue protection during RT/chemotherapy Experimental radioprotection in hypoxic tumors
Selectivity Normal tissue-selective Tumor-selective (hypoxic regions)
Toxicity Acute hypotension, nausea Limited data; potential mutagenicity

Key Research Findings

  • Metabolic Modulation: Amifostine induces a Warburg-like effect in normal hepatocytes, suppressing oxidative metabolism (↓O₂ consumption, ↑lactate) to protect against radiation .
  • Subcutaneous Administration : SC amifostine shows comparable efficacy to IV with improved tolerability and cost-effectiveness .

Controversies and Limitations

Biological Activity

Amifostine hydrate, a prodrug of the active thiol WR-2721, is an inorganic thiophosphate developed primarily for its cytoprotective properties during cancer treatment. It has been extensively studied for its ability to protect normal tissues from the damaging effects of radiation and chemotherapy while preserving the efficacy of anticancer agents.

Amifostine is converted into its active form by alkaline phosphatase, an enzyme that is more abundant in normal tissues than in tumor tissues. This selective activation allows amifostine to exert its protective effects primarily in healthy cells. The mechanisms through which amifostine provides protection include:

  • Free Radical Scavenging : Amifostine scavenges reactive oxygen species (ROS) generated during radiation and chemotherapy.
  • DNA Protection : It binds to reactive metabolites of chemotherapeutic agents, thereby reducing DNA damage.
  • Acceleration of Repair Processes : Amifostine enhances the repair of damaged DNA and cellular components.
  • Induction of Hypoxia : By promoting hypoxic conditions in tumors, amifostine can reduce their sensitivity to radiation.

Enzymatic Activity Induction

Research has demonstrated that amifostine can significantly elevate the activity of antioxidant enzymes such as superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx) in various tissues. A study indicated that SOD2 activity was markedly increased in the pancreas, small intestine, and spleen following amifostine treatment. In contrast, no significant changes were observed in heart, liver, or lung tissues .

Table 1: Enzymatic Activity Changes Post-Amifostine Treatment

TissueSOD2 Activity ChangeCatalase Activity ChangeGPx Activity Change
PancreasSignificant IncreaseSignificant IncreaseSignificant Increase
Small IntestineSignificant IncreaseNo ChangeNo Change
SpleenSignificant IncreaseSignificant IncreaseSignificant Increase
HeartNo ChangeSignificant IncreaseNo Change
LiverNo ChangeSignificant IncreaseNo Change
LungNo ChangeNo ChangeNo Change

Clinical Applications

Amifostine has received FDA approval for use in specific clinical scenarios:

  • Renal Protection : It reduces cumulative renal toxicity associated with cisplatin in patients with advanced ovarian cancer.
  • Xerostomia Prevention : It decreases the incidence of moderate to severe dry mouth in patients undergoing postoperative radiation therapy for head and neck cancers.

Case Studies

  • Cisplatin-Induced Nephrotoxicity : In a clinical trial involving patients receiving cisplatin, those pre-treated with amifostine exhibited significantly lower rates of renal toxicity compared to control groups. The study highlighted a reduction in serum creatinine levels and improved overall renal function post-treatment .
  • Head and Neck Cancer Patients : A study focusing on patients undergoing radiotherapy for head and neck cancers showed that those receiving amifostine had a lower incidence of severe xerostomia compared to those who did not receive the drug. This finding emphasizes the drug's role in protecting salivary gland function during radiation therapy .

Safety and Side Effects

While generally well-tolerated, amifostine can cause side effects such as hypotension, nausea, and vomiting. Monitoring is essential during administration to manage these adverse effects effectively.

Future Directions

Research continues to explore novel administration routes and schedules for amifostine to enhance its efficacy and minimize side effects. Additionally, studies are investigating its potential applications beyond current indications, including its use as a countermeasure against acute radiation syndrome (ARS) and its role in combination therapies with other chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What experimental models are validated for studying the cytoprotective effects of Amifostine hydrate in chemotherapy-induced toxicity?

  • Methodological Answer : Preclinical studies often employ rodent models (e.g., hamsters) to evaluate oral mucositis and hyposalivation induced by 5-fluorouracil (5-FU). Experimental designs typically include control groups (saline), injury induction (mechanical trauma + 5-FU), and treatment arms (Amifostine pre-administration). Key endpoints include macroscopic/microscopic tissue damage scoring, inflammatory cytokine levels, and salivation rate measurements using sialometry . Clinical trials further validate findings via randomized, double-blind protocols with subcutaneous Amifostine (200 mg/m²) and placebo controls, assessed using salivary gland scintigraphy .

Q. Which statistical methods are appropriate for analyzing this compound’s efficacy in reducing treatment-related toxicities?

  • Methodological Answer : Parametric data (e.g., salivation rates) are analyzed using ANOVA followed by Newman-Keuls' test, while non-parametric data (e.g., ordinal histopathology scores) require Kruskal-Wallis with Dunn’s post-hoc test. Results should be reported as means ± SEM or median (min-max), with significance thresholds at p < 0.05. Software like GraphPad Prism is standard for reproducibility .

Q. How does the hydrate form influence Amifostine’s stability and pharmacokinetic profile compared to its anhydrous counterpart?

  • Methodological Answer : Hydrate formation can alter solubility and shelf-life. Stability studies should use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to compare crystalline structures. Pharmacokinetic parameters (e.g., plasma half-life) require HPLC-MS under controlled humidity to assess hydration-driven degradation .

Advanced Research Questions

Q. How can contradictions in optimal dosing protocols for this compound be resolved across preclinical and clinical studies?

  • Methodological Answer : Meta-analyses of dose-response curves (e.g., 50–910 mg/m² in phase I-III trials) should account for administration routes (IV vs. subcutaneous) and patient-specific variables (e.g., renal function). Mechanistic studies using in vitro cytotoxicity assays (e.g., clonogenic survival in human keratinocytes) can identify threshold concentrations for cytoprotection without tumor shielding .

Q. What novel therapeutic applications of this compound are emerging beyond radiation/chemoprotection?

  • Methodological Answer : Recent phase II trials explore its anti-inflammatory role in autoimmune conditions (e.g., rheumatoid arthritis) via TNF-α inhibition. In vitro models of oxidative stress (e.g., H₂O₂-treated neuronal cells) combined with transcriptomic profiling (RNA-seq) can uncover pathways like NRF2/KEAP1 activation .

Q. How can variability in preclinical data on Amifostine’s mucositis protection be mitigated?

  • Methodological Answer : Standardize injury induction (e.g., 5-FU dosage, trauma frequency) and employ blinded histopathological scoring. Integrate multi-omics (proteomics/metabolomics) to identify confounding factors (e.g., gut microbiota shifts). Cross-validation using 3D organoid models improves translational relevance .

Q. What strategies optimize this compound’s formulation for targeted delivery to minimize systemic toxicity?

  • Methodological Answer : Nanoparticle encapsulation (e.g., PLGA polymers) enhances bioavailability and reduces nephrotoxicity. In vivo imaging (SPECT/CT) tracks biodistribution, while Franz diffusion cells assess mucosal permeability. Comparative studies with prodrugs (e.g., WR-1065) clarify metabolic activation .

Tables for Key Data

Parameter Preclinical Model (Hamster) Clinical Trial (Phase II) References
Amifostine Dose50 mg/kg (IP)200 mg/m² (subcutaneous)
Salivation Rate Improvement80% vs. 5-FU control65% vs. placebo
Inflammatory Markers ReducedIL-6, TNF-αIL-1β, CRP

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Amifostine hydrate
Reactant of Route 2
Amifostine hydrate

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